Bouvardin

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 259968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

64755-14-2 |

|---|---|

Molekularformel |

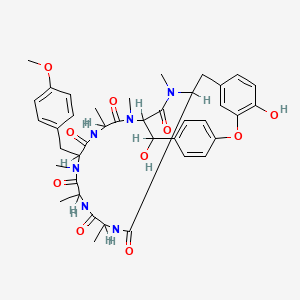

C40H48N6O10 |

Molekulargewicht |

772.8 g/mol |

IUPAC-Name |

(1S,4R,7S,10S,13S,16S,17S)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone |

InChI |

InChI=1S/C40H48N6O10/c1-21-35(49)42-22(2)38(52)44(4)29(18-24-8-13-27(55-7)14-9-24)37(51)43-23(3)39(53)46(6)33-34(48)26-11-15-28(16-12-26)56-32-20-25(10-17-31(32)47)19-30(36(50)41-21)45(5)40(33)54/h8-17,20-23,29-30,33-34,47-48H,18-19H2,1-7H3,(H,41,50)(H,42,49)(H,43,51)/t21-,22+,23+,29+,30+,33+,34+/m1/s1 |

InChI-Schlüssel |

TWOWSRSKGJSZHZ-YXJYTWHVSA-N |

SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C |

Isomerische SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2[C@H](C3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C |

Kanonische SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C |

Synonyme |

ouvardin NSC 259,968 NSC-259968 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Bouvardin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bouvardin is a cyclic hexapeptide natural product that has demonstrated significant antitumor activity. Its primary mechanism of action is the inhibition of protein synthesis, specifically targeting the elongation phase of translation. By uniquely stabilizing the eukaryotic elongation factor 2 (eEF2) on the 80S ribosome, this compound effectively stalls protein production, leading to cell growth inhibition and cytotoxicity. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Introduction

Protein synthesis is a fundamental cellular process and a critical target for anticancer drug development. The translational machinery is often upregulated in cancer cells to meet the demands of rapid growth and proliferation. This compound, originally isolated from the plant Bouvardia terniflora, has emerged as a potent inhibitor of this process. It has shown efficacy in various cancer models and has been identified as a potential enhancer of radiation therapy.[1] Understanding the precise molecular interactions and cellular consequences of this compound treatment is crucial for its further development as a therapeutic agent.

Mechanism of Action: Inhibition of Translational Elongation

The central mechanism of this compound's bioactivity is its direct interference with the elongation cycle of protein synthesis in eukaryotic cells.[2] This process involves the sequential addition of amino acids to a growing polypeptide chain, a process catalyzed by elongation factors.

This compound's specific molecular target is the eukaryotic elongation factor 2 (eEF2) , a GTP-binding protein responsible for the translocation of the ribosome along the mRNA template. This compound exerts its inhibitory effect by stabilizing the 80S-eEF2 complex , effectively locking eEF2 onto the ribosome.[1] This prevents the dissociation of eEF2 after GTP hydrolysis, a crucial step for the next round of aminoacyl-tRNA to bind to the A-site of the ribosome.[1] Consequently, the elongation cycle is halted, leading to a global shutdown of protein synthesis.[1][3]

Some studies have also suggested that this compound may inhibit the eEF1-dependent binding of aminoacyl-tRNA to the ribosome, indicating a potential dual inhibitory effect on the elongation process.[2] The binding site of this compound on the 80S ribosome appears to be distinct from that of other known protein synthesis inhibitors like cycloheximide.[2]

Notably, extensive research has not revealed any significant involvement of this compound in other major cellular stress response pathways, such as the Integrated Stress Response (ISR) or interactions with the CHIP E3 ligase and DELE1/HRI signaling pathways. This suggests a highly specific mechanism of action centered on the direct inhibition of translational elongation.

Signaling Pathway Diagram

Caption: this compound's mechanism of action on the 80S ribosome.

Quantitative Data: In Vitro Activity

This compound exhibits potent cytotoxic and anti-proliferative activity across a wide range of human cancer cell lines. The following table summarizes its half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from various studies, including the National Cancer Institute's NCI-60 screen.

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference/Notes |

| NCI-60 Panel | Average | ~10 | [1] |

| Leukemia | |||

| CCRF-CEM | Leukemia | 10.0 | NCI-60 Data |

| HL-60(TB) | Leukemia | 12.6 | NCI-60 Data |

| K-562 | Leukemia | 10.0 | NCI-60 Data |

| MOLT-4 | Leukemia | 7.9 | NCI-60 Data |

| RPMI-8226 | Leukemia | 15.8 | NCI-60 Data |

| SR | Leukemia | 10.0 | NCI-60 Data |

| NSCLC | |||

| A549/ATCC | Non-Small Cell Lung Cancer | 12.6 | NCI-60 Data |

| EKVX | Non-Small Cell Lung Cancer | 10.0 | NCI-60 Data |

| HOP-62 | Non-Small Cell Lung Cancer | 10.0 | NCI-60 Data |

| HOP-92 | Non-Small Cell Lung Cancer | 12.6 | NCI-60 Data |

| NCI-H226 | Non-Small Cell Lung Cancer | 15.8 | NCI-60 Data |

| NCI-H23 | Non-Small Cell Lung Cancer | 10.0 | NCI-60 Data |

| NCI-H322M | Non-Small Cell Lung Cancer | 12.6 | NCI-60 Data |

| NCI-H460 | Non-Small Cell Lung Cancer | 10.0 | NCI-60 Data |

| NCI-H522 | Non-Small Cell Lung Cancer | 7.9 | NCI-60 Data |

| Colon | |||

| COLO 205 | Colon Cancer | 10.0 | NCI-60 Data |

| HCC-2998 | Colon Cancer | 12.6 | NCI-60 Data |

| HCT-116 | Colon Cancer | 10.0 | NCI-60 Data |

| HCT-15 | Colon Cancer | 12.6 | NCI-60 Data |

| HT29 | Colon Cancer | 10.0 | NCI-60 Data |

| KM12 | Colon Cancer | 10.0 | NCI-60 Data |

| SW-620 | Colon Cancer | 10.0 | NCI-60 Data |

| CNS | |||

| SF-268 | CNS Cancer | 10.0 | NCI-60 Data |

| SF-295 | CNS Cancer | 20.0 | NCI-60 Data |

| SF-539 | CNS Cancer | 10.0 | NCI-60 Data |

| SNB-19 | CNS Cancer | 10.0 | NCI-60 Data |

| SNB-75 | CNS Cancer | 10.0 | NCI-60 Data |

| U251 | CNS Cancer | 10.0 | NCI-60 Data |

| Melanoma | |||

| LOX IMVI | Melanoma | 7.9 | NCI-60 Data |

| MALME-3M | Melanoma | 10.0 | NCI-60 Data |

| M14 | Melanoma | 10.0 | NCI-60 Data |

| SK-MEL-2 | Melanoma | 12.6 | NCI-60 Data |

| SK-MEL-28 | Melanoma | 10.0 | NCI-60 Data |

| SK-MEL-5 | Melanoma | 10.0 | NCI-60 Data |

| UACC-257 | Melanoma | 10.0 | NCI-60 Data |

| UACC-62 | Melanoma | 10.0 | NCI-60 Data |

| Ovarian | |||

| IGROV1 | Ovarian Cancer | 12.6 | NCI-60 Data |

| OVCAR-3 | Ovarian Cancer | 10.0 | NCI-60 Data |

| OVCAR-4 | Ovarian Cancer | 10.0 | NCI-60 Data |

| OVCAR-5 | Ovarian Cancer | 10.0 | NCI-60 Data |

| OVCAR-8 | Ovarian Cancer | 10.0 | NCI-60 Data |

| NCI/ADR-RES | Ovarian Cancer | 15.8 | NCI-60 Data |

| SK-OV-3 | Ovarian Cancer | 12.6 | NCI-60 Data |

| Renal | |||

| 786-0 | Renal Cancer | 10.0 | NCI-60 Data |

| A498 | Renal Cancer | 12.6 | NCI-60 Data |

| ACHN | Renal Cancer | 10.0 | NCI-60 Data |

| CAKI-1 | Renal Cancer | 12.6 | NCI-60 Data |

| RXF 393 | Renal Cancer | 10.0 | NCI-60 Data |

| SN12C | Renal Cancer | 10.0 | NCI-60 Data |

| TK-10 | Renal Cancer | 10.0 | NCI-60 Data |

| UO-31 | Renal Cancer | 10.0 | NCI-60 Data |

| Prostate | |||

| PC-3 | Prostate Cancer | 12.6 | NCI-60 Data |

| DU-145 | Prostate Cancer | 10.0 | NCI-60 Data |

| Breast | |||

| MCF7 | Breast Cancer | 10.0 | NCI-60 Data |

| MDA-MB-231/ATCC | Breast Cancer | 12.6 | NCI-60 Data |

| HS 578T | Breast Cancer | 10.0 | NCI-60 Data |

| BT-549 | Breast Cancer | 10.0 | NCI-60 Data |

| T-47D | Breast Cancer | 12.6 | NCI-60 Data |

| MDA-MB-468 | Breast Cancer | 10.0 | NCI-60 Data |

| Other Cell Lines | |||

| Det562 | Head and Neck Cancer | 6 | [1] |

| FaDu | Head and Neck Cancer | 10 | [1] |

| Detroit 551 | Non-transformed Fibroblast | 100 | [1] |

| IMR-90 | Non-transformed Fibroblast | 200 | [1] |

Note: The NCI-60 data is presented as the concentration that causes 50% growth inhibition (GI50).

Experimental Protocols

In Vitro Translation Assay

This assay directly measures the effect of this compound on protein synthesis in a cell-free system.

-

Materials:

-

Rabbit reticulocyte lysate system

-

Luciferase mRNA template

-

Amino acid mixture (containing a labeled amino acid, e.g., ³⁵S-methionine)

-

This compound stock solution (in DMSO)

-

Reaction buffer

-

-

Procedure:

-

Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture, and reaction buffer.

-

Aliquot the master mix into reaction tubes.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the tubes.

-

Initiate the translation reaction by adding the luciferase mRNA template.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

Stop the reaction and measure the amount of newly synthesized luciferase protein. This can be done by measuring luminescence after adding a luciferase substrate or by quantifying the incorporation of the radiolabeled amino acid via SDS-PAGE and autoradiography.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

-

Ribosome Profiling

This technique provides a genome-wide snapshot of ribosome positions on mRNA, revealing the specific sites of translational stalling caused by this compound.

-

Materials:

-

Cell culture of interest

-

This compound

-

Cycloheximide (as a control for elongation inhibition)

-

Lysis buffer

-

RNase I

-

Sucrose gradients

-

Library preparation kit for next-generation sequencing

-

-

Procedure:

-

Treat cells with this compound at a desired concentration and for a specific duration. Include a vehicle control and a cycloheximide control.

-

Lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

Treat the lysate with RNase I to digest any mRNA not protected by ribosomes, generating ribosome-protected fragments (RPFs).

-

Isolate the 80S monosomes containing the RPFs by sucrose gradient ultracentrifugation.

-

Extract the RPFs from the isolated monosomes.

-

Prepare a sequencing library from the RPFs. This involves adapter ligation, reverse transcription, and PCR amplification.

-

Sequence the library using a next-generation sequencing platform.

-

Align the sequencing reads to a reference genome or transcriptome to map the positions of the ribosomes. An accumulation of ribosome footprints at specific locations in this compound-treated samples compared to controls indicates sites of translational arrest.

-

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound, alone or in combination with radiation, on the ability of single cells to proliferate and form colonies.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Source of ionizing radiation

-

Culture plates (e.g., 6-well plates)

-

Crystal violet staining solution

-

-

Procedure:

-

Seed cells at a low density in 6-well plates and allow them to attach overnight.

-

Treat the cells with varying concentrations of this compound. For combination studies, irradiate the cells immediately before or after drug addition.

-

After a defined exposure period (e.g., 24 hours), remove the drug-containing medium and replace it with fresh medium.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Fix the colonies with a solution like 10% methanol and 10% acetic acid.

-

Stain the colonies with 0.5% crystal violet.

-

Count the number of colonies (typically containing >50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the untreated control.

-

Experimental Workflow Diagram

Caption: Workflow for a typical clonogenic survival assay.

Conclusion

This compound's mechanism of action is a highly specific and potent inhibition of protein synthesis elongation through the stabilization of the 80S-eEF2 complex. This targeted action, combined with its efficacy in the low nanomolar range across a broad spectrum of cancer cell lines, underscores its potential as a valuable lead compound in oncology drug development. The detailed experimental protocols provided herein offer a framework for further investigation into its therapeutic applications, including its synergistic effects with radiotherapy. Future research may focus on optimizing its therapeutic index and exploring potential resistance mechanisms to fully harness its anticancer capabilities.

References

Bouvardin: A Technical Guide to its Mechanism as a Eukaryotic Protein Synthesis Inhibitor

Executive Summary: Bouvardin, a cyclic hexapeptide isolated from the plant Bouvardia ternifolia, is a potent inhibitor of protein synthesis in eukaryotic cells. Its unique mechanism of action, which involves the stabilization of the eukaryotic elongation factor 2 (eEF2) on the 80S ribosome, distinguishes it from other known translation inhibitors. This action halts the elongation phase of protein synthesis, leading to profound cellular effects, including uniform cell cycle arrest and the depletion of critical short-lived proteins like cyclin D1. With demonstrated anti-proliferative activity against a range of cancer cell lines, particularly in the nanomolar range, this compound and its derivatives represent a promising avenue for therapeutic development, especially in oncology. This document provides a comprehensive overview of this compound's mechanism, quantitative efficacy, and the experimental protocols used to characterize its activity.

Introduction

The machinery of protein synthesis is a fundamental cellular process and a key target for therapeutic intervention, particularly in diseases characterized by uncontrolled proliferation such as cancer.[1] Many cancer cells exhibit an increased reliance on protein synthesis to maintain their rapid growth and to produce proteins essential for survival and proliferation.[1][2] While several drugs indirectly affect translation by targeting upstream signaling pathways like PI3K/mTOR and RAS/MAPK, direct inhibitors of the ribosome offer a more focused therapeutic strategy.[1]

This compound is a naturally occurring cyclic hexapeptide that has been identified as a direct and potent inhibitor of eukaryotic protein synthesis.[3][4] It was independently discovered in screens for small-molecule enhancers of ionizing radiation and for selective inhibitors of breast cancer stem cells.[1] Its unique mechanism and potent anti-cancer effects have made it a subject of significant interest for researchers and drug development professionals.

Mechanism of Action

This compound exerts its inhibitory effect during the elongation stage of translation, a multi-step process responsible for the sequential addition of amino acids to a growing polypeptide chain.

Inhibition of Translation Elongation via eEF2-Ribosome Stabilization

The primary mechanism of this compound is the inhibition of the translation elongation cycle on 80S eukaryotic ribosomes.[1][3] During elongation, eukaryotic elongation factor 2 (eEF2), a GTP-dependent translocase, binds to the ribosome to facilitate the movement of peptidyl-tRNA from the A-site to the P-site. Following translocation, eEF2 must dissociate from the ribosome to allow the next aminoacyl-tRNA, delivered by eEF1A, to bind to the A-site and begin the next cycle.[1]

This compound disrupts this crucial cycle by stabilizing the interaction between eEF2 and the 80S ribosome.[1][2] This "locking" of eEF2 onto the ribosome prevents its dissociation, thereby blocking the entire elongation process.[1] Western blot analysis of 80S ribosomal fractions from this compound-treated cells shows a dramatic and specific accumulation of eEF2, while the levels of eEF1A are unaffected.[1] This mechanism is distinct from other common elongation inhibitors like cycloheximide, which does not cause eEF2 to accumulate on the ribosome.[1] Early studies also indicated that this compound inhibits the EF1-dependent binding of aminoacyl-tRNA, which may be a downstream consequence of the primary block in eEF2-mediated translocation.[3][5]

Ribosomal Binding Site

This compound acts at the level of the 80S ribosome.[3] Studies using yeast mutants resistant to other protein synthesis inhibitors have shown that the this compound binding site is distinct from the binding sites for cycloheximide and cryptopleurine.[3][5] This suggests that this compound interacts with a novel site on the ribosome involved in the elongation factor binding and release process.[5]

Cellular and Molecular Effects

The inhibition of global protein synthesis by this compound leads to significant downstream consequences for cellular function and viability.

Depletion of Short-Lived Proteins and Cell Cycle Arrest

One of the most immediate effects of halting protein synthesis is the rapid depletion of proteins with short half-lives. Many proteins that are critical for cell cycle progression and proliferation, such as cyclin D1, are inherently unstable and require constant synthesis to maintain their cellular levels.[1] Treatment with this compound leads to a reduction in cyclin D1 levels, which is a key molecular event contributing to its anti-proliferative effects.[1]

Consistent with the role of these proteins, this compound causes a uniform arrest of cells throughout the cell cycle, rather than at a specific checkpoint.[6] This suggests that progression through all phases of the cell cycle is dependent on continuous protein synthesis.[6]

Impact on Signaling Pathways

While this compound's primary target is the ribosome, its action has significant consequences for major cellular signaling pathways.

-

Indirect Effects: Growth factor signaling pathways, such as PI3K/mTOR and RAS/MAPK, heavily promote cell growth and proliferation in part by stimulating protein synthesis.[1] By directly blocking the translational machinery, this compound effectively counteracts the downstream outputs of these pro-survival pathways.

-

Potential Direct Effects of Derivatives: Research on Deoxythis compound (also known as RA-V), a close derivative of this compound, has shown that it can suppress the EGFR/MET and AKT signaling pathways by directly inhibiting the kinase activity of EGFR, MET, and AKT, thereby reducing their phosphorylation.[7] While this has not been confirmed for this compound itself, it highlights a potential additional mechanism of action for this class of compounds.

Quantitative Efficacy Data

This compound demonstrates potent inhibitory activity in both cell-free and cellular systems, with efficacy often observed in the low nanomolar range.

Table 1: In Vitro and Cellular Protein Synthesis Inhibition

| System | Assay | Endpoint | IC50 / Effective Concentration | Reference |

|---|---|---|---|---|

| Rabbit Reticulocyte Lysate | Luciferase mRNA Translation | Inhibition of Translation | Low nM range | [1] |

| Detroit 562 (HNC) Cells | Amino Acid Analog Incorporation | Inhibition of Protein Synthesis | nM range | [1] |

| CHO Cells | Cell Progression Analysis | Slowed Cell Cycle Traverse | 0.2 µg/mL | [6] |

| CHO Cells | Cell Progression Analysis | Complete Inhibition | >1.0 µg/mL |[6] |

Table 2: Anti-proliferative Activity (IC50) in Human Cell Lines

| Cell Line | Cancer Type / Tissue of Origin | Growth Inhibition IC50 | Reference |

|---|---|---|---|

| NCI-60 Panel (Average) | Various Cancers | ~10 nM | [1] |

| FaDu | Head and Neck Cancer (HNC) | 3.5 ± 0.6 nM | [1] |

| Detroit 562 | Head and Neck Cancer (HNC) | 3.0 ± 0.4 nM | [1] |

| U-251 MG | Glioma | 11.2 ± 1.1 nM | [1] |

| SF-539 | Glioma | 11.0 ± 1.2 nM | [1] |

| U-87 MG | Glioma | 10.3 ± 1.0 nM | [1] |

| Detroit 551 | Non-transformed Fibroblast | 102.5 ± 2.5 nM | [1] |

| MRC-5 | Non-transformed Fibroblast | 115.0 ± 5.0 nM |[1] |

Note: The higher IC50 values in non-transformed fibroblast lines suggest potential tumor selectivity.[1]

Key Experimental Protocols

Characterizing the activity of this compound involves a series of established in vitro and cell-based assays.

Cellular Protein Synthesis Inhibition Assay (OP-Puro Method)

This assay measures newly synthesized proteins by detecting the incorporation of O-propargyl-puromycin (OP-Puro), an aminoacyl-tRNA analog that terminates translation.

-

Cell Culture and Treatment: Plate cells (e.g., Detroit 562) in a suitable format (e.g., 96-well plate or on coverslips) and allow them to adhere. Treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) for a predetermined time (e.g., 2.5 hours). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., 50 µM cycloheximide).

-

OP-Puro Labeling: During the last 30-60 minutes of the drug treatment, add OP-Puro to the culture medium at a final concentration of 20-50 µM.

-

Cell Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with a saponin-based buffer or 0.5% Triton X-100 in PBS for 10 minutes.

-

Click Chemistry Reaction: Prepare a click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 Azide), copper(II) sulfate (CuSO4), and a reducing agent (e.g., sodium ascorbate) in a suitable buffer. Incubate the fixed and permeabilized cells with the cocktail for 30 minutes at room temperature, protected from light.

-

Staining and Imaging: Wash the cells extensively with PBS. If desired, counterstain nuclei with a DNA dye like Hoechst 33342. Mount coverslips or acquire images directly from the plate using a fluorescence microscope or high-content imager.

-

Quantification: Measure the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). Normalize the data to the vehicle control (100% synthesis) and a "no OP-Puro" control (0% synthesis). Plot the normalized intensity against the this compound concentration to determine the IC50 value.

Ribosome Profile Analysis by Sucrose Gradient Ultracentrifugation

This method separates ribosomal subunits, 80S monosomes, and polysomes based on their size to assess the state of translation initiation and elongation.

-

Cell Treatment and Lysis: Treat cultured cells with this compound or a control vehicle. Prior to lysis, add cycloheximide (100 µg/mL) to the media for 5-10 minutes to arrest translating ribosomes on the mRNA. Harvest and lyse cells in a buffer containing cycloheximide, detergents, and RNase inhibitors.

-

Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.

-

Loading and Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW40 rotor) for several hours at 4°C.

-

Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while continuously monitoring the absorbance at 254 nm using a spectrophotometer. The resulting trace shows peaks corresponding to the 40S and 60S subunits, the 80S monosome, and polysomes.

-

Interpretation: Inhibition of elongation, as caused by this compound, typically results in an increase in the 80S monosome peak and a preservation or slight shift in the polysome profile, as ribosomes are "frozen" mid-translation.[1] Collected fractions can be further analyzed by Western blotting to detect ribosome-associated proteins like eEF2.[1]

Clonogenic Survival Assay

This assay assesses the ability of single cells to undergo unlimited division and form a colony after treatment, providing a measure of long-term cytotoxicity.

-

Cell Plating: Plate cells at a low density (e.g., 200-1000 cells/well in a 6-well plate) and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with this compound, radiation, or a combination of both. The drug is typically added immediately after irradiation.

-

Incubation: After a set exposure time (e.g., 24 hours), remove the drug-containing medium, wash the cells, and add fresh medium.

-

Colony Formation: Incubate the plates for 9-14 days, allowing surviving cells to form visible colonies (typically >50 cells).

-

Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies in each well.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control. This data can be used to assess the cytotoxic and radiosensitizing effects of this compound.[1]

Summary and Future Directions

This compound is a powerful inhibitor of eukaryotic protein synthesis with a novel mechanism of action centered on the stabilization of the eEF2-80S ribosome complex.[1] Its potent anti-proliferative activity against cancer cells, coupled with a potential therapeutic window suggested by its lower efficacy in non-transformed cells, makes it an attractive candidate for further development.[1] The downstream effects, including the depletion of key cell cycle proteins and the disruption of pro-growth signaling, underscore the therapeutic potential of targeting translation elongation.

Future research should focus on:

-

Structural Biology: Obtaining high-resolution crystal or cryo-EM structures of this compound in complex with the 80S ribosome and eEF2 to precisely map its binding site and elucidate the molecular basis of eEF2 stabilization.

-

Pharmacological Optimization: Developing synthetic derivatives of this compound (such as SVC112) with improved pharmacokinetic properties, reduced toxicity, and enhanced efficacy.[2]

-

Combination Therapies: Further exploring the synergistic effects of this compound with genotoxic agents like ionizing radiation and other chemotherapeutics.[1]

-

Pathway Analysis: Investigating in greater detail the impact of this compound on specific signaling pathways and whether, like its derivatives, it possesses multi-targeting capabilities.[7]

References

- 1. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of macromolecular synthesis in P388 mouse leukemia ascites cells by this compound (NSC 259968) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Deoxythis compound targets EGFR, MET, and AKT signaling to suppress non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Bouvardin and Its Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bouvardin is a naturally occurring cyclic hexapeptide isolated from the plant Bouvardia ternifolia. Renowned for its potent antitumor properties, this compound and its synthetic derivatives have emerged as significant molecules of interest in oncology research. The primary mechanism of action is the inhibition of protein synthesis, a critical process for the proliferation and survival of cancer cells. This document provides a comprehensive overview of the biological activities of this compound and its derivatives, detailing its mechanism of action, effects on cellular processes such as cell cycle progression and apoptosis, and its role as a radiosensitizer. We present quantitative data in structured tables, outline key experimental protocols, and provide visual diagrams of associated signaling pathways and workflows to offer a thorough resource for the scientific community.

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its cytotoxic effects primarily by targeting the elongation stage of protein synthesis in eukaryotic cells.[1][2][3] Unlike many other protein synthesis inhibitors, this compound has a novel mechanism that involves the 80S ribosome and Elongation Factor 2 (EF2), the protein responsible for the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome.

Key mechanistic details include:

-

Targeting the 80S Ribosome: this compound acts directly on the 80S ribosome.[1][2]

-

Stabilization of the 80S-EF2 Complex: Its primary action is to stabilize the complex formed between the 80S ribosome and EF2. This prevents the necessary dissociation of EF2 after GTP hydrolysis, effectively "locking" it onto the ribosome.[4][5]

-

Inhibition of Translocation: By stabilizing the 80S-EF2 complex, this compound halts the translocation step of the elongation cycle, thereby inhibiting the synthesis of polypeptide chains.[4][6]

-

Inhibition of Aminoacyl-tRNA Binding: Studies have also shown that this compound can inhibit the Elongation Factor 1 (EF1)-dependent binding of aminoacyl-tRNA to the ribosome, further contributing to the cessation of protein synthesis.[1][2]

This unique mechanism of locking the human EF2 on the ribosome distinguishes this compound from other translation inhibitors.[4]

Biological Activities and Quantitative Data

This compound exhibits a range of biological effects, primarily centered around its potent anti-proliferative and cytotoxic activities against cancer cells.

Antitumor and Cytotoxic Activity

This compound has demonstrated significant activity against various murine and human cancer cell lines, including P388 lymphocytic leukemia, B16 melanoma, head and neck cancers (HNC), and glioma.[1][3][4] Its efficacy is highlighted by low nanomolar to micromolar IC50 (half-maximal inhibitory concentration) values.

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| Human Cancer Cells | |||

| Detroit 562 (Det562) | Head and Neck Cancer | ~10 - 20 | From NCI-60 data and specific studies.[4] |

| SNB-19 | Glioblastoma (CNS Cancer) | ~10 - 20 | Sensitive to this compound.[4] |

| HCT116 | Colorectal Carcinoma | Not specified, but active | Used as a positive control in studies.[4] |

| Non-Transformed Cells | |||

| Detroit 551 | Human Embryonic Fibroblast | Higher than cancer cells | Less potent on non-transformed cells.[4] |

| J2T7 | Mouse Embryonic Fibroblast | Higher than cancer cells | Less potent on non-transformed cells.[4] |

| Table 1: Summary of this compound's in vitro cytotoxicity against various cell lines. Data compiled from multiple studies.[4] |

Cell Cycle Arrest

This compound's inhibition of protein synthesis leads to a halt in cell cycle progression. Studies in Chinese hamster ovary (CHO) cells revealed that this compound slows cell cycle traverse at concentrations as low as 0.2 µg/ml and causes complete inhibition at concentrations above 1.0 µg/ml.[7] Flow cytometric analysis indicates that the arrest is not phase-specific; rather, this compound appears to arrest cell progression uniformly throughout the entire cell cycle, which is a characteristic feature of potent protein synthesis inhibitors.[7]

Induction of Apoptosis and Senescence

The primary mode of cell death induced by this compound is not consistently through apoptosis. In head and neck cancer cells (Det562), the induction of apoptosis by this compound alone or in combination with radiation was found to be modest.[4] Instead, the reduction in cell growth was attributed to a significant decrease in cell doubling.[4] However, in glioma cells (SNB-19), treatment could drive the cells into a senescence-like state.[4]

In contrast, certain derivatives have shown a more pronounced ability to induce apoptosis. Deoxythis compound-glucoside (DBG), a derivative of the related compound deoxythis compound, effectively induces apoptosis in non-small cell lung cancer (NSCLC) cells. This is achieved through the generation of reactive oxygen species (ROS) and the activation of caspases.[8][9]

| Compound/Treatment | Cell Line | Effect | Concentration/Dose |

| This compound | CHO | Cell cycle arrest (uniform) | >1.0 µg/ml |

| This compound + Radiation | Det562 | Modest apoptosis, significant growth inhibition | Not specified |

| This compound + Radiation | SNB-19 | Senescence-like state | Not specified |

| Deoxythis compound-glucoside (DBG) | HCC827 | Apoptosis via ROS and caspase activation | 3, 6, 12 nM |

| Table 2: Effects of this compound and its derivatives on cell cycle and cell death. |

Radiosensitization

A key finding in this compound research is its ability to act as a radiation modulator, enhancing the cytotoxic effects of ionizing radiation.[4] In preclinical models of head and neck cancer and glioma, this compound enhanced the effect of radiation on the clonogenic survival of cancer cells.[4][5] This synergistic effect was also validated in a mouse xenograft model of HNC, where the combination of this compound and radiation led to a more significant decrease in tumor volume compared to either treatment alone.[4] This suggests that inhibiting translation elongation is a promising strategy to enhance the efficacy of radiotherapy.

This compound Derivatives and Their Enhanced Activity

Research has extended to this compound derivatives to improve efficacy and explore new mechanisms.

-

Deoxythis compound (RA-V): A naturally occurring analog that also exhibits antitumor activity.[5][10]

-

Deoxythis compound-glucoside (DBG): This derivative has shown remarkable activity against gefitinib-sensitive and -resistant non-small cell lung cancer (NSCLC).[8][9] Its mechanism diverges from the parent compound's primary focus on protein synthesis. DBG inhibits the EGFR/MET/AKT signaling pathway by directly targeting the phosphorylation of these key kinases.[8][9][10] This dual targeting of EGFR and MET makes it a promising candidate for overcoming acquired resistance to EGFR inhibitors in NSCLC.

Experimental Protocols

The following are methodologies for key experiments cited in the study of this compound and its derivatives.

In Vitro Protein Synthesis Assay

-

Objective: To measure the direct inhibitory effect of a compound on translation.

-

Methodology:

-

A cell-free rabbit reticulocyte lysate system, which contains all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation, and elongation factors), is used.[4]

-

Luciferase mRNA or another template mRNA is added to the lysate.

-

The compound (e.g., this compound) at various concentrations is added to the reaction mixture.

-

A radiolabeled amino acid (e.g., [35S]-methionine or [3H]-leucine) or an amino acid analog is included to allow for the detection of newly synthesized proteins.[7]

-

The reaction is incubated at 30°C for a specified time (e.g., 60-90 minutes).

-

The reaction is stopped, and the newly synthesized, labeled proteins are precipitated using trichloroacetic acid (TCA).

-

The amount of incorporated radioactivity is measured using a scintillation counter, which is proportional to the rate of protein synthesis. The IC50 is calculated from the dose-response curve.

-

Cell Viability / Cytotoxicity (MTT) Assay

-

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

-

Methodology:

-

Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.[11]

-

The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Plates are incubated for a defined period (e.g., 48-72 hours).

-

After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[11]

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 492 nm or 570 nm).[11][12]

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and the IC50 value is determined.

-

Clonogenic Survival Assay

-

Objective: To assess the ability of single cells to proliferate and form colonies after treatment, measuring long-term reproductive viability.

-

Methodology:

-

Cells are seeded at a low density (e.g., 200-1000 cells/well) in 6-well plates and allowed to adhere.[4]

-

On the following day, cells are treated. For radiosensitization studies, cells are irradiated immediately before the drug (e.g., this compound) is added.[4]

-

The drug is typically left on the cells for a limited period (e.g., 24 hours) and then washed out, replaced with fresh medium.

-

The plates are incubated for an extended period (e.g., 9-14 days) to allow for colony formation (defined as ≥50 cells).

-

Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.

-

The number of colonies in each well is counted. The plating efficiency and surviving fraction for each treatment group are calculated relative to the untreated control.

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To detect and quantify specific proteins and their phosphorylation status to elucidate effects on signaling pathways.

-

Methodology:

-

Cells are treated with the compound for the desired time and at specified concentrations.

-

Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked (e.g., with non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, cleaved PARP, Cyclin D1).[4]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

-

Conclusion

This compound and its derivatives represent a compelling class of antitumor agents with significant therapeutic potential. The primary mechanism of the parent compound, a unique inhibition of protein synthesis via stabilization of the 80S-EF2 complex, provides a strong rationale for its efficacy against rapidly proliferating cancer cells. Furthermore, its ability to sensitize tumors to radiation opens a clear path for combination therapies. The development of derivatives like DBG, which possess alternative and complementary mechanisms such as the inhibition of critical survival pathways (EGFR/MET/AKT), demonstrates the versatility of this chemical scaffold. The data and protocols presented herein provide a foundational guide for further research and development aimed at translating the potent biological activity of this compound into effective clinical applications.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Mode of action of new antitumor compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Deoxythis compound-glucoside induces apoptosis in non-small cell lung cancer cells by targeting EGFR/MET and AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deoxythis compound-glucoside induces apoptosis in non-small cell lung cancer cells by targeting EGFR/MET and AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deoxythis compound targets EGFR, MET, and AKT signaling to suppress non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]

Bouvardin's Impact on Macromolecular Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bouvardin, a cyclic hexapeptide isolated from the plant Bouvardia terniflora, has demonstrated significant potential as an antitumor agent due to its potent inhibitory effects on macromolecular synthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its primary role as a protein synthesis inhibitor. We will explore its specific molecular target, the downstream consequences on DNA and RNA synthesis, and its influence on critical cellular signaling pathways. This document consolidates quantitative data on its inhibitory activity, details key experimental protocols for its study, and presents visual diagrams of the underlying molecular processes to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Inhibition of Protein Synthesis Elongation

This compound exerts its primary cytotoxic effect by targeting the elongation phase of eukaryotic protein synthesis.[1][2][3] Unlike many other protein synthesis inhibitors, this compound has a unique mechanism that involves the stabilization of the eukaryotic elongation factor 2 (eEF2) on the 80S ribosome.[1][3]

The process of translation elongation is a cyclical process involving the codon-directed binding of aminoacyl-tRNA to the ribosomal A-site, peptide bond formation, and the translocation of the ribosome along the mRNA. This translocation step is catalyzed by eEF2, a GTP-binding protein. This compound disrupts this cycle by locking eEF2 onto the ribosome, thereby preventing its dissociation and halting the translocation of peptidyl-tRNA from the A-site to the P-site.[1][2] This stabilization of the 80S-eEF2 complex effectively freezes the ribosome on the mRNA, leading to a global shutdown of protein synthesis.[1] There is also evidence to suggest that this compound inhibits the EF1-dependent binding of aminoacyl-tRNA.[2]

Signaling Pathway of this compound's Action

The following diagram illustrates the mechanism by which this compound inhibits protein synthesis elongation.

Quantitative Analysis of Inhibitory Activity

This compound exhibits potent inhibition of protein synthesis at nanomolar concentrations in various cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

| Macromolecule | Cell Type/System | This compound Concentration (IC50) | Reference |

| Protein | Rabbit Reticulocyte Lysate | Low nM range | [1] |

| Protein | Detroit 562 (Head and Neck Cancer) | nM range | [1] |

| Protein | Glioma Cell Lines (SF-295, T98G) | Higher IC50 than other glioma lines | [1] |

| Protein | HepG2 (Hepatocellular Carcinoma) | 2200 ± 1400 nmol/L | [4] |

| Protein | Primary Rat Hepatocytes | 620 ± 920 nmol/L | [4] |

Effects on DNA and RNA Synthesis

While this compound's primary target is protein synthesis, its effects can indirectly extend to DNA and RNA synthesis. The cellular machinery for replication and transcription is composed of proteins, and a sustained blockade of protein synthesis will inevitably impact the cell's ability to produce the necessary enzymes and factors for these processes.

For instance, the inhibition of the synthesis of DNA repair proteins could potentiate the effects of DNA-damaging agents like ionizing radiation.[1] Studies have shown that the combination of this compound and radiation can lead to a greater level of DNA damage than either treatment alone, as measured by comet assays and γ-H2AX staining.[1] However, the direct inhibitory effect of this compound on DNA and RNA synthesis is less pronounced and is likely a secondary consequence of protein synthesis inhibition.

Impact on Cellular Processes and Signaling

The inhibition of protein synthesis by this compound triggers a cascade of downstream cellular events, including cell cycle arrest and apoptosis.

Cell Cycle Arrest

By inhibiting the synthesis of key cell cycle regulatory proteins, this compound can induce cell cycle arrest. Notably, it has been shown to affect the levels of Cdk1, Ki67, and cyclin D1, which are critical for cell cycle progression.[1] The depletion of these short-lived regulatory proteins can halt cells in specific phases of the cell cycle, preventing proliferation.

Experimental Protocols

In Vitro Protein Synthesis Inhibition Assay (Luciferase Assay)

This assay measures the effect of this compound on protein synthesis in a cell-free system.

Materials:

-

Rabbit Reticulocyte Lysate

-

Luciferase mRNA

-

Amino acid mixture (containing non-radioactive amino acids)

-

[³⁵S]-Methionine

-

This compound at various concentrations

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures containing rabbit reticulocyte lysate, amino acid mixture, and luciferase mRNA.

-

Add this compound at a range of final concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Initiate the translation reaction by adding [³⁵S]-Methionine.

-

Incubate the reactions at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.

-

Collect the precipitates on glass fiber filters and wash with TCA and ethanol.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Cellular Protein Synthesis Inhibition Assay (Amino Acid Analog Incorporation)

This method assesses the impact of this compound on de novo protein synthesis in cultured cells.

Materials:

-

Cell line of interest (e.g., Detroit 562)

-

Complete cell culture medium

-

L-azidohomoalanine (AHA) or O-propargyl-puromycin (OP-Puro)[1][5][6]

-

This compound at various concentrations

-

Cycloheximide (as a positive control for protein synthesis inhibition)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Fluorescently tagged alkyne or azide for click chemistry reaction

-

SDS-PAGE gels and Western blotting apparatus or fluorescence microscope/flow cytometer

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or cycloheximide for a predetermined time (e.g., 2.5 hours).[1]

-

Replace the medium with a methionine-free medium for a short period to deplete endogenous methionine.

-

Add medium containing L-azidohomoalanine (AHA) and continue the incubation.

-

Wash the cells with PBS and lyse them.

-

Perform a click chemistry reaction to conjugate a fluorescent probe to the incorporated AHA.

-

Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence imaging or by fluorescence microscopy/flow cytometry.

-

Quantify the fluorescence intensity to determine the level of protein synthesis inhibition.

Conclusion

This compound is a potent and specific inhibitor of eukaryotic protein synthesis elongation, acting through a novel mechanism of stabilizing the eEF2-80S ribosome complex.[1][3] This targeted action leads to broad downstream effects, including cell cycle arrest and apoptosis, making it a compound of significant interest for cancer therapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound and its analogs. Future investigations should continue to explore its efficacy in various cancer models and its potential for combination therapies.

References

- 1. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for measuring protein synthesis in specific cell types in the mouse brain using in vivo non-canonical amino acid tagging - PMC [pmc.ncbi.nlm.nih.gov]

Bouvardin's Role in Inhibiting Translation Elongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bouvardin, a cyclic hexapeptide isolated from the plant Bouvardia ternifolia, has emerged as a potent inhibitor of eukaryotic protein synthesis. Its specific mechanism of action, targeting the elongation stage of translation, distinguishes it from many other translation inhibitors and has positioned it as a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides an in-depth exploration of this compound's molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its study.

Introduction

Protein synthesis is a fundamental cellular process, and its dysregulation is a hallmark of numerous diseases, including cancer. The translation of mRNA into protein is a complex, multi-step process involving initiation, elongation, and termination. The elongation phase, a cyclical process of aminoacyl-tRNA delivery, peptide bond formation, and translocation, is a critical control point. This compound exerts its biological effects by uniquely interfering with this cycle. This guide will dissect the intricate details of this compound's interaction with the translational machinery, providing researchers and drug development professionals with a comprehensive resource to understand and leverage its properties.

Molecular Mechanism of Action

This compound's primary molecular target is the eukaryotic 80S ribosome. It specifically inhibits the elongation phase of translation by stabilizing the interaction between the eukaryotic elongation factor 2 (eEF2) and the ribosome.[1]

Key Points:

-

Target: Eukaryotic 80S ribosome.

-

Specific Step Inhibited: Translation elongation.

-

Mechanism: this compound locks eEF2 onto the 80S ribosome, preventing its dissociation. This stabilization of the ribosome-eEF2 complex stalls the translocation step of elongation, thereby halting protein synthesis.[1] This mechanism is distinct from other elongation inhibitors like cycloheximide.

-

Consequence: The arrest of translating ribosomes on mRNA leads to an accumulation of 80S monosomes and a decrease in polysomes, which can be observed through ribosome profiling and polysome analysis.

The following diagram illustrates the eukaryotic translation elongation cycle and the point of inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cellular and in vitro systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Translation Inhibition

| System | Assay Readout | IC50 | Reference |

| Rabbit Reticulocyte Lysate | Luciferase Translation | Low nM range | [1] |

| Detroit 562 HNC Cells | Protein Synthesis (AHA incorporation) | nM range | [1] |

AHA: L-azidohomoalanine

Table 2: Inhibition of Cell Growth (IC50)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Central Nervous System | [1] | ||

| U87MG | Glioblastoma | 2.9 | [1] |

| U251 | Glioblastoma | 3.3 | [1] |

| SF-268 | Glioblastoma | 4.7 | [1] |

| SNB-19 | Glioblastoma | 6.6 | [1] |

| SNB-78 | Glioblastoma | 11.4 | [1] |

| SF-295 | Glioblastoma | 159.7 | [1] |

| T98G | Glioblastoma | 515.7 | [1] |

| Head and Neck | [1] | ||

| FaDu | Pharyngeal Carcinoma | 4.6 | [1] |

| CCL-30 (Detroit 562) | Pharyngeal Carcinoma | 7.1 | [1] |

| SCC-25 | Tongue Squamous Cell Carcinoma | 13.9 | [1] |

| MSK-921 | - | 15.2 | [1] |

| PE/CA-PJ-34 | - | 21.9 | [1] |

| Non-transformed Fibroblasts | [1] | ||

| Detroit 551 | Human Fibroblast | 97.4 | [1] |

| J2T7 | Mouse Embryonic Fibroblast | 46.9 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's mechanism of action.

In Vitro Translation Assay

This assay directly measures the effect of this compound on protein synthesis in a cell-free system.

Objective: To determine the IC50 of this compound for the inhibition of translation.

Materials:

-

Rabbit Reticulocyte Lysate (commercially available)

-

Luciferase mRNA

-

Amino acid mixture (containing methionine)

-

This compound stock solution (in DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Prepare a master mix containing rabbit reticulocyte lysate, amino acid mixture, and luciferase mRNA according to the manufacturer's instructions.

-

Aliquot the master mix into a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a DMSO-only control.

-

Incubate the plate at 30°C for 90 minutes.

-

Add luciferase assay reagent to each well.

-

Measure luminescence using a luminometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value using non-linear regression.

Ribosome Fractionation and Western Blotting

This protocol is used to demonstrate this compound's effect on the association of eEF2 with the 80S ribosome.

Procedure:

-

Cell Culture and Treatment: Grow HeLa cells to 70-80% confluency. Treat cells with this compound (e.g., 10 µM) or DMSO for 30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide (100 µg/mL). Lyse cells in a hypotonic lysis buffer.

-

Sucrose Gradient Centrifugation: Layer the cell lysate onto a 10-50% sucrose gradient. Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for 2-3 hours at 4°C.

-

Fractionation: Collect fractions from the top of the gradient while continuously monitoring the absorbance at 260 nm to identify the 40S, 60S, 80S, and polysome fractions.

-

Protein Precipitation: Precipitate proteins from the 80S fractions using trichloroacetic acid (TCA).

-

SDS-PAGE and Western Blotting: Resuspend the protein pellets in sample buffer, separate by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with primary antibodies against eEF2 and a ribosomal protein (e.g., RPL13a) as a loading control, followed by appropriate secondary antibodies.

-

Analysis: Quantify the band intensities to determine the relative amount of eEF2 associated with the 80S fraction in this compound-treated versus control cells.

In-Cell Protein Synthesis Assay (Click-iT AHA)

This assay measures newly synthesized proteins in cells treated with this compound.

Objective: To visualize and quantify the inhibition of protein synthesis in cultured cells.

Materials:

-

Detroit 562 cells (or other cell line of interest)

-

Methionine-free DMEM

-

L-azidohomoalanine (AHA)

-

This compound

-

Click-iT® Protein Reaction Buffer Kit (containing a fluorescent alkyne)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Methionine Starvation: Replace the medium with methionine-free DMEM and incubate for 30-60 minutes.

-

AHA Labeling and Treatment: Add AHA (e.g., 50 µM) to the medium along with various concentrations of this compound or DMSO. Incubate for 2-4 hours.

-

Cell Fixation and Permeabilization: Wash cells with PBS, then fix and permeabilize them.

-

Click Reaction: Perform the click reaction by incubating the cells with the fluorescent alkyne according to the kit manufacturer's instructions.

-

Analysis: Visualize the fluorescently labeled newly synthesized proteins using a fluorescence microscope. Alternatively, quantify the fluorescence intensity per cell using a flow cytometer.

Signaling Pathways and Downstream Effects

The inhibition of global protein synthesis by this compound has significant downstream consequences on various cellular signaling pathways, primarily due to the depletion of proteins with short half-lives.

A key pathway affected is the mTOR (mechanistic target of rapamycin) signaling pathway , a central regulator of cell growth and proliferation that is highly dependent on continuous protein synthesis. While this compound does not directly inhibit mTOR kinase activity, its action on translation elongation phenocopies some of the downstream effects of mTOR inhibition.

Furthermore, the rapid depletion of key regulatory proteins can trigger various cellular stress responses. For instance, the inhibition of translation can lead to the accumulation of uncharged tRNAs, which can activate the GCN2 (General Control Nonderepressible 2) kinase , a sensor of amino acid starvation. GCN2 activation leads to the phosphorylation of eIF2α, which, while also inhibiting global translation initiation, can paradoxically lead to the preferential translation of certain stress-response transcripts, such as ATF4. However, the dominant effect of this compound is the stalling of elongation, which would override any selective initiation events.

The following diagram illustrates the downstream consequences of this compound-induced translation inhibition.

Conclusion

This compound's well-defined mechanism of action as a translation elongation inhibitor that traps eEF2 on the 80S ribosome makes it a powerful molecular probe for studying the dynamics of protein synthesis. For drug development professionals, its potent anti-proliferative activity, particularly in cancer cells that are often "addicted" to high rates of protein synthesis, presents a compelling rationale for its further investigation as a therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in their respective fields. Future studies, potentially including ribosome profiling to map the precise stall sites and cryo-electron microscopy to visualize the this compound-ribosome-eEF2 complex, will undoubtedly provide even deeper insights into the intricate process of translation and its inhibition.

References

An In-depth Technical Guide to the Interaction of Bouvardin with the 80S Ribosome

Executive Summary: Bouvardin, a cyclic hexapeptide isolated from Bouvardia ternifolia, is a potent antitumor agent that exerts its effect by inhibiting protein synthesis in eukaryotic cells.[1][2] Its primary target is the 80S ribosome, where it disrupts the elongation phase of translation through a novel mechanism. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the 80S ribosome, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying processes. The content is intended for researchers, scientists, and drug development professionals working in oncology and molecular biology.

Mechanism of Action: Stalling the Ribosome

This compound's inhibitory action is highly specific to the elongation stage of protein synthesis.[3][4] It does not significantly affect initiation or termination. The core mechanism involves its interaction with the 80S ribosome at a functional center associated with the key elongation factors, eEF1A (eukaryotic elongation factor 1A) and eEF2 (eukaryotic elongation factor 2).[1][4][5]

1.1 Dual Interference with Elongation Factors

Early studies revealed that this compound inhibits two critical steps in the elongation cycle:

-

eEF1A-dependent binding of aminoacyl-tRNA: It hinders the correct placement of the incoming aminoacyl-tRNA into the A-site of the ribosome.[1][4][6]

-

eEF2-dependent translocation: It blocks the movement of peptidyl-tRNA from the A-site to the P-site after peptide bond formation.[1][4]

1.2 Primary Mechanism: Stabilization of the eEF2-80S Complex

More recent evidence points to a more specific and novel mechanism: this compound locks eEF2 onto the 80S ribosome.[3][5] During a normal elongation cycle, eEF2 binds to the ribosome to catalyze translocation and must then dissociate to allow the next aminoacyl-tRNA to be delivered by eEF1A. By stabilizing the eEF2-80S complex, this compound effectively traps the ribosome in a post-translocational state, preventing the release of eEF2 and thereby halting any further elongation.[3] This mechanism is distinct from other known elongation inhibitors like cycloheximide.[1][3] To date, this compound is the first small molecule identified that can lock human eEF2 onto the human ribosome.[3]

References

- 1. The mode of action of the antitumor drug this compound, an inhibitor of protein synthesis in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of macromolecular synthesis in P388 mouse leukemia ascites cells by this compound (NSC 259968) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is a Radiation Modulator with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

Bouvardin's Impact on Elongation Factor 2 (EF2) Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bouvardin, a cyclic hexapeptide isolated from the plant Bouvardia terniflora, has demonstrated potent antitumor activity by inhibiting protein synthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its impact on eukaryotic elongation factor 2 (EF2) activity. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes, this document serves as a comprehensive resource for researchers in oncology, molecular biology, and drug development. The primary mechanism of this compound is the stabilization of the EF2-80S ribosome complex, which stalls the translation elongation cycle, a novel mechanism for compounds targeting human ribosomes.[1][2]

Introduction: The Role of EF2 in Protein Synthesis

Eukaryotic elongation factor 2 (EF2) is a crucial GTP-binding protein that facilitates the translocation step of protein synthesis. During the elongation cycle, after the peptidyl transfer reaction, EF2 binds to the ribosome, hydrolyzes GTP, and mediates the movement of the peptidyl-tRNA from the A-site to the P-site, and the deacylated tRNA from the P-site to the E-site. This translocation advances the ribosome by one codon along the mRNA, preparing it for the next round of aminoacyl-tRNA binding. The cyclic association and dissociation of EF2 with the ribosome are essential for the processivity of translation.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on protein synthesis by directly interfering with the function of EF2 during the elongation phase of translation.[1][3] Unlike other protein synthesis inhibitors, this compound's unique mechanism involves locking EF2 onto the 80S ribosome.[1] This action prevents the necessary dissociation of EF2 after translocation, thereby halting the elongation cycle.[1][2] This stabilization of the 80S-EF2 complex is a key feature of this compound's activity and distinguishes it from other inhibitors that might target different aspects of translation.[1] The effect is specific to EF2, as elongation factor 1α (EF1A) does not accumulate in the 80S fractions of this compound-treated cells.[1]

Signaling Pathway of this compound's Action

Caption: Mechanism of this compound-induced translation elongation arrest.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified in various experimental systems. The following table summarizes the key findings regarding its half-maximal inhibitory concentration (IC50).

| System | Cell Line/Extract | Assay | IC50 | Reference |

| In vitro | Rabbit Reticulocyte Lysate | Luciferase mRNA Translation | Low nM range | [1] |

| In cellulo | Detroit 562 (HNC) | New Protein Synthesis | nM range | [1] |

Detailed Experimental Protocols

This section outlines the methodologies employed to investigate the impact of this compound on EF2 activity and protein synthesis.

In Vitro Translation Assay

This assay assesses the direct inhibitory effect of this compound on protein synthesis in a cell-free system.

-

Materials:

-

Rabbit Reticulocyte Lysate

-

Luciferase mRNA template

-

Amino acid mixture (containing radiolabeled or fluorescently tagged amino acids)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Nuclease-free water

-

-

Procedure:

-

Prepare a master mix containing rabbit reticulocyte lysate, amino acids, and luciferase mRNA.

-

Aliquot the master mix into separate reaction tubes.

-

Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

-

Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for translation.

-

Stop the reaction and measure the amount of newly synthesized luciferase protein. This can be done by quantifying the incorporated radiolabeled amino acids (e.g., via scintillation counting) or by measuring luciferase enzyme activity (luminescence).

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

-

Analysis of New Protein Synthesis in Cultured Cells

This method evaluates the effect of this compound on protein synthesis within a cellular context.

-

Materials:

-

Human cell line (e.g., Detroit 562)

-

Complete cell culture medium

-

Amino acid analog (e.g., L-azidohomoalanine [AHA] or O-propargyl-puromycin [OPP])

-

This compound

-

Lysis buffer

-

Fluorescent dye or biotin conjugate for click chemistry

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a defined period.

-

During the last 30-60 minutes of treatment, replace the medium with a medium containing the amino acid analog.

-

Wash the cells with PBS and lyse them.

-

Perform a click chemistry reaction to attach a fluorescent dye or biotin to the incorporated amino acid analog.

-

Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by Western blotting with a streptavidin conjugate.

-

Quantify the signal intensity to determine the level of protein synthesis inhibition.

-

Ribosome Profiling by Sucrose Gradient Centrifugation

This technique is used to determine how this compound affects the distribution of ribosomal subunits and polysomes, which is indicative of an effect on translation elongation.

-

Materials:

-

HeLa or other suitable cell line

-

This compound and control compounds (e.g., cycloheximide)

-

Lysis buffer containing cycloheximide (to prevent ribosome run-off during preparation)

-

Sucrose solutions for gradient preparation (e.g., 10-50%)

-

Ultracentrifuge and tubes

-

Gradient fractionation system with a UV detector

-

-

Procedure:

-

Treat cells with this compound or control compounds for a short duration (e.g., 30 minutes).

-

Lyse the cells in the presence of cycloheximide.

-

Layer the cell lysate onto a pre-formed sucrose gradient.

-

Perform ultracentrifugation to separate the ribosomal components based on their size.

-

Fractionate the gradient while monitoring the absorbance at 254 nm to generate a polysome profile. An increase in the 80S monosome peak relative to the polysome peaks suggests an inhibition of elongation.[1]

-

Collect fractions corresponding to the 80S peak for further analysis.

-

Experimental Workflow for Ribosome Profiling

Caption: Workflow for analyzing this compound's effect on ribosome distribution.

Western Blot Analysis of Ribosomal Fractions

This protocol is used to specifically detect the association of EF2 with the 80S ribosome.

-

Materials:

-

Fractions collected from sucrose gradient centrifugation

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes

-

Primary antibodies against EF2 and a ribosomal protein (e.g., RPL13a) as a loading control

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Precipitate the proteins from the 80S fractions.

-

Resuspend the protein pellets in sample buffer and run on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies for EF2 and the ribosomal control protein.

-

Wash and incubate with the appropriate secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the results. A significant increase in the EF2 signal in the 80S fraction from this compound-treated cells indicates its stabilizing effect.[1]

-

Conclusion and Future Directions

This compound represents a unique class of protein synthesis inhibitors with a novel mechanism of action that involves the stabilization of the EF2-80S ribosome complex.[1][2] This targeted disruption of the translation elongation cycle underscores its potential as a therapeutic agent, particularly in oncology where cancer cells often exhibit an increased reliance on protein synthesis. The detailed protocols provided in this guide offer a framework for further investigation into this compound's activity and for the screening and characterization of other compounds with similar mechanisms. Future research should focus on elucidating the precise binding site of this compound on the EF2-ribosome complex and exploring its synergistic potential with other anticancer therapies.

References

Bouvardin: A Technical Whitepaper on Initial Anti-Tumor Studies

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the initial preclinical studies investigating the anti-tumor properties of Bouvardin, a cyclic hexapeptide isolated from Bouvardia ternifolia. The focus is on its novel mechanism of action as a protein synthesis inhibitor and its efficacy both in vitro and in vivo, particularly in combination with radiation therapy. This guide details the experimental protocols, presents quantitative data from key studies, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

This compound is a naturally occurring cyclic hexapeptide that has demonstrated significant anti-tumor activity.[1][2] Initial investigations have identified its primary mechanism of action as the inhibition of eukaryotic protein synthesis.[1][2][3] Unlike many other protein synthesis inhibitors, this compound has a unique molecular target within the translation machinery, making it a subject of interest for oncological drug development.[4][5] This whitepaper synthesizes the foundational research on this compound, focusing on its effects in preclinical cancer models, including head and neck cancer (HNC) and glioma.[4][6]

Mechanism of Action: Inhibition of Translation Elongation

Initial studies revealed that this compound inhibits protein synthesis in eukaryotic cells by acting on the 80S ribosome.[1][3] More specifically, research indicates that this compound blocks the elongation step of translation. It is proposed to function by stabilizing the interaction between the 80S ribosome and Elongation Factor 2 (EF2).[4][5] This stabilization prevents the necessary dissociation of EF2 after GTP hydrolysis, thereby halting the translocation of peptidyl-tRNA from the A-site to the P-site and effectively arresting polypeptide chain elongation.[3][4] This mechanism is distinct from other known translation inhibitors like cycloheximide.[3]

In Vitro Anti-Tumor Activity

This compound has demonstrated potent inhibition of protein synthesis and cell growth across various human cancer cell lines. Its efficacy is often observed in the nanomolar range.

Quantitative Data: Inhibition of Protein Synthesis and Cell Growth

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound from key in vitro experiments.

| Cell Line | Assay Type | IC50 | Reference |

| Detroit 562 (HNC) | Protein Synthesis Inhibition | ~nM range | [4] |

| NCI-60 Panel | Growth Inhibition | Average ~10 nM | [4] |

| Yeast Cell-Free System | Polypeptide Synthesis Inhibition | 4 x 10⁻⁶ M | [1] |

| Rabbit Reticulocyte Lysate | Luciferase Translation Inhibition | ~nM range | [4] |

Experimental Protocol: Protein Synthesis Inhibition Assay

This protocol describes the methodology used to measure the inhibition of new protein synthesis in a human cancer cell line.

-

Cell Culture: Detroit 562 (Det562) Head and Neck Cancer (HNC) cells are cultured in appropriate media.

-

Treatment: Cells are incubated with varying concentrations of this compound. A vehicle control (0.05% DMSO) and a positive control (50 µM cycloheximide) are included.[4]

-

Metabolic Labeling: The amino acid analog L-azidohomoalanine (AHA) is added to the media for a period of 2.5 hours to be incorporated into newly synthesized proteins.[4]

-

Cell Lysis: After incubation, cells are harvested and lysed to extract total protein.

-

Detection: The incorporated AHA is detected via a click chemistry reaction that conjugates a fluorescent probe.

-